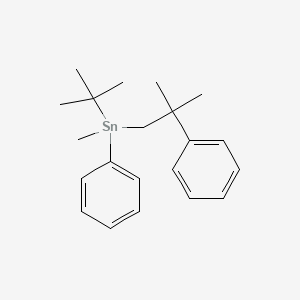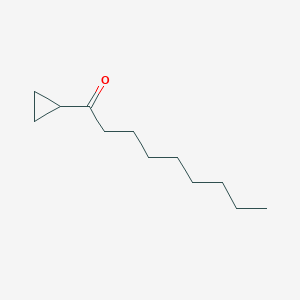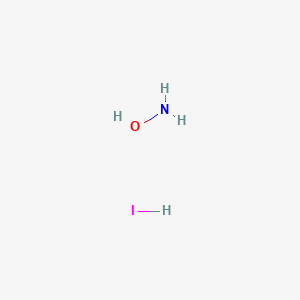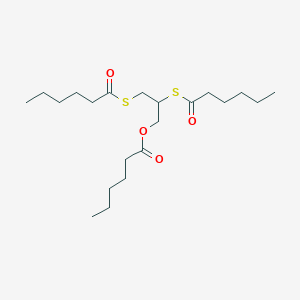![molecular formula C17H16O B14609901 1-{3-[2-(4-Methylphenyl)ethenyl]phenyl}ethan-1-one CAS No. 59089-14-4](/img/structure/B14609901.png)
1-{3-[2-(4-Methylphenyl)ethenyl]phenyl}ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{3-[2-(4-Methylphenyl)ethenyl]phenyl}ethan-1-one is an organic compound with a complex structure It is characterized by the presence of a phenyl group substituted with a 4-methylphenyl ethenyl group and an ethanone moiety
Méthodes De Préparation
The synthesis of 1-{3-[2-(4-Methylphenyl)ethenyl]phenyl}ethan-1-one typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylbenzaldehyde and acetophenone derivatives.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the production methods may include optimization of reaction parameters to increase yield and purity.
Analyse Des Réactions Chimiques
1-{3-[2-(4-Methylphenyl)ethenyl]phenyl}ethan-1-one undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions, including nitration, sulfonation, and halogenation, can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions: The reactions typically require specific reagents, solvents, and conditions such as temperature and pH to proceed efficiently.
Applications De Recherche Scientifique
1-{3-[2-(4-Methylphenyl)ethenyl]phenyl}ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a pharmaceutical agent.
Medicine: Research explores its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mécanisme D'action
The mechanism of action of 1-{3-[2-(4-Methylphenyl)ethenyl]phenyl}ethan-1-one involves its interaction with molecular targets:
Molecular Targets: The compound may bind to specific enzymes, receptors, or proteins, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or inflammation.
Comparaison Avec Des Composés Similaires
1-{3-[2-(4-Methylphenyl)ethenyl]phenyl}ethan-1-one can be compared with similar compounds:
Similar Compounds: Compounds such as 4-methylacetophenone, 4-methylbenzaldehyde, and 4-methylphenyl ethanone share structural similarities.
Propriétés
Numéro CAS |
59089-14-4 |
|---|---|
Formule moléculaire |
C17H16O |
Poids moléculaire |
236.31 g/mol |
Nom IUPAC |
1-[3-[2-(4-methylphenyl)ethenyl]phenyl]ethanone |
InChI |
InChI=1S/C17H16O/c1-13-6-8-15(9-7-13)10-11-16-4-3-5-17(12-16)14(2)18/h3-12H,1-2H3 |
Clé InChI |
XBAWKHLURJWKKB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C=CC2=CC(=CC=C2)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


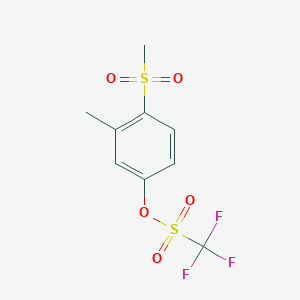
![Titanium(3+) tris[(trimethylsilyl)methanide]](/img/structure/B14609825.png)

